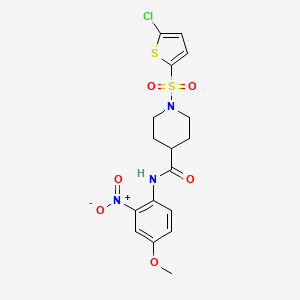

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O6S2/c1-27-12-2-3-13(14(10-12)21(23)24)19-17(22)11-6-8-20(9-7-11)29(25,26)16-5-4-15(18)28-16/h2-5,10-11H,6-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKCBRJKVAUZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using carboxylic acid derivatives and amines under dehydrating conditions.

Sulfonylation of Chlorothiophene: The chlorothiophene moiety is sulfonylated using sulfonyl chlorides in the presence of a base.

Coupling Reactions: The final compound is assembled through coupling reactions, typically using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques for efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially affecting the thiophene ring or the methoxy group.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydride (NaH), organolithium reagents.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or modifying their activity. The sulfonyl and nitrophenyl groups could play a role in binding to active sites or altering the compound’s pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Sulfonyl Group Modifications

The 5-chlorothiophen-2-yl sulfonyl group distinguishes the target compound from analogs with alternative sulfonyl substituents:

Impact : Thiophene-based sulfonyl groups may enhance π-π stacking interactions compared to benzene derivatives, while chlorine substituents improve lipophilicity and metabolic stability.

Amide Substituent Variations

The 4-methoxy-2-nitrophenyl group on the carboxamide is compared below:

Impact : The nitro group in the target compound may act as a hydrogen bond acceptor or participate in redox reactions, while the methoxy group balances electron density.

Physicochemical Properties

A comparative analysis of molecular weights and solubility-influencing groups:

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide is a synthetic compound with a complex molecular structure that suggests potential biological activity, particularly in medicinal chemistry. The compound features a piperidine ring, a sulfonamide group, and various substituents that may influence its pharmacological properties. This article reviews the available literature on its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 459.92 g/mol. Key structural features include:

- Piperidine core : A common motif in bioactive compounds.

- Sulfonamide group : Known for its role in various therapeutic agents.

- Chlorothiophene and nitrophenyl groups : These substituents may enhance electronic properties and interactions with biological targets.

Anticancer Potential

Research indicates that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide exhibits promising anticancer activity. Preliminary studies suggest it may target specific pathways involved in tumor growth and proliferation:

- Mechanism of Action : The compound is believed to inhibit enzymes or receptors critical for cancer cell signaling, potentially affecting pathways such as apoptosis and cell cycle regulation.

- In Vitro Assays : Initial assays have demonstrated its ability to inhibit cancer cell proliferation, with IC50 values indicating effective concentrations in the nanomolar range.

Interaction Studies

The compound's interactions with biological macromolecules, particularly proteins involved in cancer progression, have been a focal point of investigation. Notably:

- Protein Binding : Studies suggest that the compound may bind to specific receptors or enzymes, altering their activity and influencing cellular responses.

- Cell Signaling Pathways : It has been shown to affect pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key attributes:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | Similar piperidine framework | Different nitrophenyl substitution |

| 5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methoxyphenyl)-4-nitrothiophene-2-carboxamide | Contains pyridine instead of piperidine | Potentially different pharmacological effects |

| N-(4-sulfamoylphenyl)-4-nitrothiophene-2-carboxamide | Sulfamoyl substitution | May exhibit different solubility properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)piperidine-4-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonation of the chlorothiophene moiety, followed by coupling with the piperidine-carboxamide core. Key steps include:

- Sulfonation : Reacting 5-chlorothiophene-2-sulfonyl chloride with piperidine-4-carboxamide intermediates under basic conditions (e.g., NaOH in dichloromethane) .

- Nitroaryl coupling : Introducing the 4-methoxy-2-nitrophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and optimized reaction times .

- Purification : Column chromatography or recrystallization to achieve >99% purity, confirmed via NMR and mass spectrometry .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

-

Spectroscopy : H/C NMR for functional group analysis (e.g., sulfonyl and nitro peaks at δ 7.5–8.5 ppm) .

-

Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 482.03) .

-

X-ray crystallography : Resolves bond angles and stereochemistry (see Table 1 for crystallographic data) .

Crystallographic Parameters Values Space group P2/c Unit cell dimensions (Å) a=13.286, b=9.147, c=10.957 Dihedral angles (°) 12.8 (phenyl), 86.1 (pyrimidine)

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .

- Ventilation : Use fume hoods to avoid inhalation of particulates .

- First aid : Immediate rinsing for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency by stabilizing intermediates .

- Catalyst tuning : Palladium/XPhos systems enhance coupling reaction turnover (yield increases from 60% to 85% with 2 mol% catalyst) .

- Temperature control : Lowering reaction temperature to 40°C minimizes nitro group decomposition .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect bioactivity?

- Methodological Answer :

- SAR studies : Replace the 4-methoxy group with halogens (e.g., Cl) to assess impact on receptor binding. Computational docking (e.g., AutoDock Vina) predicts enhanced affinity for kinase targets when bulkier groups are introduced .

- Experimental validation : Test modified analogs in enzyme inhibition assays (IC values correlate with electron-withdrawing substituents) .

Q. How to resolve contradictions in reported toxicity data?

- Methodological Answer :

- Data reconciliation : Compare GHS classifications across studies (e.g., Category 4 vs. unclassified) by assessing test models (e.g., rodent vs. in vitro) .

- Additional assays : Conduct Ames tests for mutagenicity and zebrafish embryo toxicity to fill data gaps .

Q. What computational methods predict the compound’s physicochemical properties?

- Methodological Answer :

- LogP calculation : Use ChemAxon or Schrödinger Suite to estimate hydrophobicity (predicted LogP = 3.2 ± 0.3) .

- Solubility : Molecular dynamics simulations in explicit water models reveal pH-dependent solubility (higher at pH < 4 due to protonation) .

Data Contradiction Analysis

Q. Why do crystallographic studies report variable dihedral angles for the nitrophenyl group?

- Methodological Answer : Differences arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.